molecular formula C20H27N5O3 B2647832 (E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acrylamide CAS No. 1219915-22-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acrylamide

Cat. No. B2647832
CAS RN: 1219915-22-6
M. Wt: 385.468
InChI Key: LXMXPRKQTJZNCO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibitors

Acrylamide derivatives, such as those studied by Smaill et al. (1999), have been identified as potent inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR), showcasing their significance in the development of cancer therapeutics. These compounds, through their action on critical cysteine residues within the EGFR, underscore the potential of acrylamide derivatives in targeted cancer therapy (Smaill et al., 1999).

Polymer Science

Kobayashi et al. (1999) explored the stereospecific polymerization of N,N-dialkylacrylamides, including N,N-dimethylacrylamide (DMA), showcasing the utility of acrylamide derivatives in creating polymers with specific configurations and properties. This research demonstrates the versatility of acrylamides in polymer chemistry, particularly in designing materials with tailored structural and functional characteristics (Kobayashi et al., 1999).

Chemical Synthesis and Drug Design

Belyaeva et al. (1978) investigated the synthesis of complex compounds from enamides and enamino ketones, including reactions of α-cyano-β-dimethylaminoacrylamide. This work highlights the role of acrylamide derivatives in synthesizing heterocyclic compounds, which are crucial in drug design and development, indicating the broad applicability of such chemicals in creating pharmacologically active molecules (Belyaeva et al., 1978).

Materials Science

Jiang et al. (2014) synthesized a novel acrylamide monomer that was used to create homopolymers sensitive to both temperature and pH, showcasing the potential of acrylamide derivatives in developing smart materials. Such materials have applications in various fields, including biomedical engineering and environmental sensing, due to their responsive nature (Jiang et al., 2014).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-23-18(13-19(24-14)25(2)3)21-10-11-22-20(26)9-7-15-6-8-16(27-4)17(12-15)28-5/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)(H,21,23,24)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMXPRKQTJZNCO-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.